molecular formula C9H15NO B14589332 (3aS,9aS)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole CAS No. 61080-94-2

(3aS,9aS)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole

Cat. No.: B14589332
CAS No.: 61080-94-2
M. Wt: 153.22 g/mol
InChI Key: IDFGIBGRCXNVSC-IUCAKERBSA-N
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Description

(3aS,9aS)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole is a heterocyclic organic compound. It features a fused ring system that includes both a cyclooctane ring and an oxazole ring. This unique structure imparts specific chemical properties and reactivity, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,9aS)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclooctanone with an amine and an aldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and dehydration to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(3aS,9aS)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce fully saturated cyclooctane derivatives.

Scientific Research Applications

(3aS,9aS)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (3aS,9aS)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctane: A saturated hydrocarbon with a similar ring structure but lacking the oxazole ring.

    Oxazole: A simpler heterocyclic compound with a single oxazole ring.

    Cyclooctanone: A ketone with a cyclooctane ring, used as a precursor in the synthesis of (3aS,9aS)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole.

Uniqueness

The uniqueness of this compound lies in its fused ring system, which combines the properties of both cyclooctane and oxazole. This structural feature imparts specific reactivity and potential biological activity that is not observed in simpler compounds.

Properties

CAS No.

61080-94-2

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(3aS,9aS)-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d][1,2]oxazole

InChI

InChI=1S/C9H15NO/c1-2-4-6-9-8(5-3-1)7-10-11-9/h7-9H,1-6H2/t8-,9-/m0/s1

InChI Key

IDFGIBGRCXNVSC-IUCAKERBSA-N

Isomeric SMILES

C1CCC[C@H]2[C@@H](CC1)C=NO2

Canonical SMILES

C1CCCC2C(CC1)C=NO2

Origin of Product

United States

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